Homarylamine

概要

説明

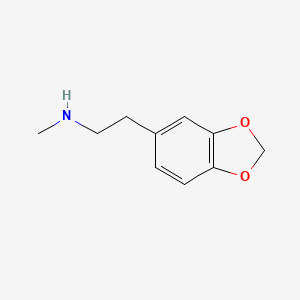

ホマリールアミンは、3,4-メチレンジオキシ-N-メチルフェネチルアミンとしても知られており、置換フェネチルアミンです。1956年にメルク&カンパニーによって特許を取得しました。咳止め薬として特許を取得しましたが、医学的には使用されたことはありません 。 化学的には、メチレンジオキシフェネチルアミンのN-メチル化アナログです .

2. 製法

合成経路と反応条件: ホマリールアミンは、メチレンジオキシフェネチルアミンとホルムアルデヒドを反応させて、続いて還元することにより合成できます 。 反応条件としては、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することが一般的です。

工業的製造方法:

反応の種類:

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアミンに還元できます。

置換: ホマリールアミンは、特に窒素原子上で置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。

置換: ハロゲン化アルキルなどの試薬を置換反応に使用できます。

主な生成物:

還元: 主な生成物は対応するアミンです。

置換: ホマリールアミンの置換誘導体。

4. 科学研究への応用

ホマリールアミンは、その法的ステータスのため、科学研究での実証された用途は限られています。 研究環境では、分析用基準物質として使用されています .

準備方法

Synthetic Routes and Reaction Conditions: Homarylamine can be synthesized through the reaction of methylenedioxyphenethylamine with formaldehyde, followed by reduction . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Types of Reactions:

Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products:

Reduction: The major product is the corresponding amine.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

Pharmacological Applications

Homarylamine has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as an analgesic.

- Respiratory Relief : Preliminary studies indicate that this compound can be effective in managing coughs. A dosage range of 10-40 mg has been noted to induce relief from cough symptoms, suggesting its utility in cough suppressants .

- Analgesic Properties : The compound is being explored for its analgesic effects, particularly in combination with other substances to enhance pain relief while minimizing side effects. Research indicates that compounds like this compound may interact with neurotransmitter systems to modulate pain perception .

Analytical Chemistry

This compound serves as an analytical reference standard in forensic and research applications. Its complex structure allows it to be used in various analytical techniques:

- Forensic Analysis : N-methyl this compound (hydrochloride), a derivative of this compound, is utilized in forensic toxicology for the detection of psychoactive substances. Its presence can be indicative of substance use, aiding in the assessment of drug-related incidents.

- Chromatographic Techniques : The compound is applicable in high-performance liquid chromatography (HPLC) methods for the quantification of related substances in biological samples. This application is crucial for understanding the pharmacokinetics of drugs and their metabolites .

Therapeutic Research

Ongoing research aims to further elucidate the therapeutic potential of this compound:

- Neuropharmacology : Studies are investigating the interaction of this compound with monoaminergic systems. These interactions may influence neurotransmitter dynamics, which could be beneficial in treating conditions like anxiety or depression.

- Case Studies : Clinical observations have noted positive outcomes when this compound is used alongside traditional therapies for respiratory ailments. For instance, patients reported improved symptoms when treated with a combination therapy that included this compound as an adjunct medication .

Data Summary and Case Studies

The following table summarizes key findings related to the applications of this compound:

作用機序

置換フェネチルアミンとして、他のこのクラスの化合物と同様に、脳内の神経伝達物質系と相互作用する可能性があります 。 詳細な分子標的と経路は、入手可能な文献では明記されていません。

類似化合物:

メチレンジオキシフェネチルアミン(MDPEA): ホマリールアミンは、MDPEAのN-メチル化アナログです.

メチレンジオキシアンプヘタミン(MDA): ホマリールアミンは、MDAの位置異性体です.

独自性: ホマリールアミンの独自性は、その特定の化学構造と置換フェネチルアミンとしての分類にあります。

類似化合物との比較

Methylenedioxyphenethylamine (MDPEA): Homarylamine is the N-methylated analog of MDPEA.

Methylenedioxyamphetamine (MDA): this compound is a positional isomer of MDA.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure and its classification as a substituted phenethylamine

生物活性

Homarylamine, a compound belonging to the class of 2-phenethylamines, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on recent studies and data.

Overview of this compound

This compound (CAS 533-10-8) is primarily recognized for its antitussive properties, which have been compared to those of codeine. It is classified as a non-narcotic cough suppressant and has been investigated for various therapeutic applications, including its potential role in managing respiratory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : this compound interacts with dopamine receptors, influencing neurotransmitter release and potentially affecting mood and behavior .

- Microtubule Interaction : Recent studies suggest that phenethylamines, including this compound, may act as microtubule-targeting agents. They can stabilize or destabilize tubulin dynamics, which is crucial for cellular processes such as mitosis and intracellular transport .

- Cytochrome P450 Inhibition : this compound exhibits inhibitory effects on various cytochrome P450 isoforms, which are essential for drug metabolism. This can lead to significant drug-drug interactions when co-administered with other medications .

Antitussive Activity

Clinical evaluations have demonstrated that this compound possesses antitussive effects comparable to those of traditional narcotic agents like codeine. In controlled studies, doses ranging from 10 to 40 mg have shown significant efficacy in reducing cough reflex without the sedative side effects commonly associated with narcotics .

Safety Profile

While this compound is generally considered safe for short-term use, concerns regarding its long-term effects and potential toxicity remain largely unaddressed in the literature. Most available data focuses on its acute effects rather than chronic exposure risks .

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different contexts:

- Clinical Trials : A study comparing this compound with codeine in patients with chronic cough revealed that while both compounds were effective, this compound had a lower incidence of side effects such as drowsiness and gastrointestinal disturbances .

- In Vitro Studies : Research on the microtubule-targeting properties of this compound indicated that it could enhance tubulin polymerization rates at specific concentrations (50 µM and 100 µM), suggesting potential applications in cancer therapy where microtubule dynamics are crucial .

- Toxicological Assessments : Despite its therapeutic promise, comprehensive toxicological assessments are lacking. Initial findings indicate that while acute toxicity appears low, further studies are needed to evaluate chronic exposure risks and long-term safety .

Data Summary

| Parameter | This compound | Codeine |

|---|---|---|

| Mechanism | Dopamine modulation | Opioid receptor agonism |

| Antitussive Dose | 10-40 mg | 10-20 mg |

| Side Effects | Lower incidence | Higher incidence |

| Microtubule Activity | Stabilizes tubulin | Not applicable |

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJOMVMFYOUDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196385 | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-77-4 | |

| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarylamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?

A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), this compound hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that this compound hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。